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4-Ethynyl-2-methoxy-1-nitrobenzene
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Overview
Description
4-Ethynyl-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxy-1-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-1-nitrobenzene, followed by Sonogashira coupling with ethynyl derivatives to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethynyl-2-methoxybenzaldehyde.
Reduction: Formation of 4-ethynyl-2-methoxyaniline.
Substitution: Formation of halogenated derivatives such as 4-ethynyl-2-methoxy-1-bromobenzene.
Scientific Research Applications
4-Ethynyl-2-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methoxy-1-nitrobenzene involves interactions with various molecular targets:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Pathways Involved: The compound can participate in redox cycling, leading to the generation of reactive oxygen species that can induce oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.
4-Ethynyl-2-methoxyaniline: Similar structure but with an amino group instead of a nitro group.
4-Ethynyl-2-methoxy-1-bromobenzene: Similar structure but with a bromine atom instead of a nitro group.
Biological Activity
4-Ethynyl-2-methoxy-1-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a benzene ring. This configuration contributes to its electron-deficient nature, which influences its reactivity in various biological contexts. The compound's molecular formula is C9H7NO3 with a molecular weight of 177.16 g/mol.
Synthesis Methods
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the nitration of 4-ethynyl-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. Careful control of reaction conditions is essential to achieve selective introduction of the nitro group at the desired position on the benzene ring.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. The unique electronic configuration provided by the nitro and methoxy groups enhances interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of nitroaromatic compounds have been shown to inhibit glutathione transferase (GST) enzymes, which are significant targets in cancer therapy. A derivative compound demonstrated selective inhibition toward GST P1-1 and exhibited potent anticancer activities against various cancer cell lines .
Table 1: Summary of Anticancer Studies
Study Reference | Compound Tested | Target | Results |
---|---|---|---|
4n | GST P1-1 | Induced G2 phase arrest; apoptosis in 143b cells | |
NBDHEX | Various Cancer Cells | Significant tumor growth reduction in xenograft models |
Antimicrobial Properties
The compound's derivatives have also been explored for their antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
The mechanism underlying the biological activity of this compound involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing substituent, which can deactivate the benzene ring toward further electrophilic attack, while the methoxy group serves as an electron-donating substituent that activates specific positions on the benzene ring. This interplay between electron-withdrawing and electron-donating effects determines the compound's reactivity and selectivity in various chemical reactions .
Case Study 1: Antitumor Activity
A study on derivatives similar to this compound revealed that they could significantly reduce tumor growth in xenograft models when administered at specific dosages. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2 phase .
Case Study 2: Antimicrobial Efficacy
Research has demonstrated that certain derivatives exhibit strong antimicrobial activity against resistant bacterial strains. These findings suggest that modifications to the structure of this compound could enhance its efficacy as an antimicrobial agent .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-ethynyl-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3 |
InChI Key |
XZGPCZCFHBTXCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
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